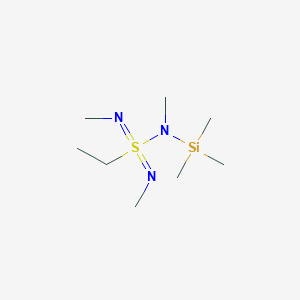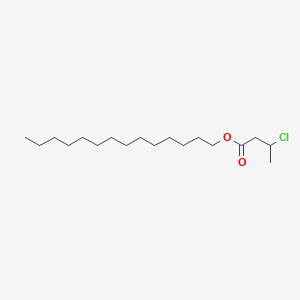![molecular formula C12H15NS2 B14395328 3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline CAS No. 89864-17-5](/img/structure/B14395328.png)
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline is a chemical compound with the molecular formula C12H15NS2 It features a 1,3-dithiane ring attached to an aniline moiety through an ethylidene linkage
准备方法
Synthetic Routes and Reaction Conditions
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline can be synthesized through the reaction of 1,3-dithiane with an appropriate aniline derivative under specific conditions. The synthesis typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring. Common reagents include 1,3-propanedithiol and aniline derivatives, with reaction conditions often involving refluxing in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as yttrium triflate or tungstophosphoric acid can be employed to achieve high selectivity and yield .
化学反应分析
Types of Reactions
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction of the dithiane ring can be achieved using hydrogenation catalysts such as nickel or rhodium.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced dithiane derivatives
Substitution: Formation of nitroaniline or halogenated aniline derivatives
科学研究应用
3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline involves its interaction with specific molecular targets. The dithiane ring can undergo redox reactions, influencing cellular redox states. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting molecular recognition processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1,3-Dithiane: A simpler analog with similar reactivity but lacking the aniline moiety.
1,3-Dithiolane: Similar to 1,3-dithiane but with a different ring size.
2-(1,3-Dithian-2-ylidene)acetate: Contains a dithiane ring with an acetate group instead of an aniline moiety.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
属性
CAS 编号 |
89864-17-5 |
|---|---|
分子式 |
C12H15NS2 |
分子量 |
237.4 g/mol |
IUPAC 名称 |
3-[1-(1,3-dithian-2-ylidene)ethyl]aniline |
InChI |
InChI=1S/C12H15NS2/c1-9(12-14-6-3-7-15-12)10-4-2-5-11(13)8-10/h2,4-5,8H,3,6-7,13H2,1H3 |
InChI 键 |
FBYYDFPCTKEXQN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1SCCCS1)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)

![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)

![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)


![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


